molecular formula C16H9ClN2O6S B7809276 2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile

2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile

Cat. No.: B7809276
M. Wt: 392.8 g/mol
InChI Key: CVWZSALHPLHKJU-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzenesulfonyl chloride and 6-nitro-2H-1,3-benzodioxole. The reaction conditions often require the use of strong bases, solvents like dichloromethane or toluene, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of sulfonamide derivatives

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound or its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile
  • 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile

Uniqueness

The presence of the 4-chlorobenzenesulfonyl and 6-nitro-2H-1,3-benzodioxol groups in the compound provides unique chemical properties that can be exploited in various applications. These functional groups can participate in a wide range of chemical reactions, making the compound versatile for different research and industrial purposes.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O6S/c17-11-1-3-12(4-2-11)26(22,23)13(8-18)5-10-6-15-16(25-9-24-15)7-14(10)19(20)21/h1-7H,9H2/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWZSALHPLHKJU-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.